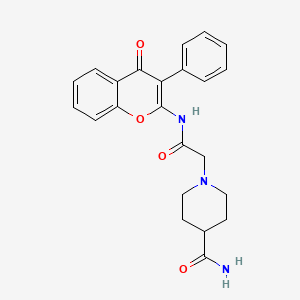

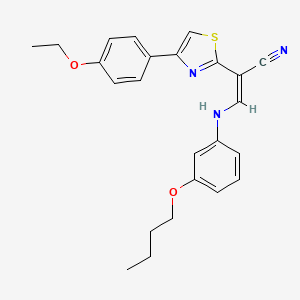

1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxamide is a derivative of piperidine, which is a six-membered heterocyclic amine with a wide range of applications in medicinal chemistry. Piperidine derivatives are known for their biological activities, which include anti-acetylcholinesterase, antiproliferative, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine core to enhance biological activity. For instance, in the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, substituting the benzamide with a bulky moiety significantly increased anti-acetylcholinesterase activity . Similarly, the introduction of a triazine heterocycle in 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides was crucial for achieving high potency and selectivity as inhibitors of soluble epoxide hydrolase .

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a critical role in their biological activity. The basic nitrogen atom of the piperidine ring is a key feature that influences activity. For example, the presence of a benzoyl group with a substituent at the nitrogen atom of benzamide dramatically enhanced anti-acetylcholinesterase activity . The triazine heterocycle in 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides is another example of a critical functional group that is essential for the compound's potency .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions that are essential for their biological function. The anti-acetylcholinesterase activity of certain piperidine derivatives is attributed to their ability to interact with the acetylcholinesterase enzyme, inhibiting its function . The antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides is due to their action as tubulin inhibitors, which disrupts microtubule dynamics and cell division .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic profile and therapeutic potential. For example, the introduction of a phenyl group substitution in 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides was important for reducing clearance and improving oral exposure . These properties are crucial for the development of piperidine derivatives as drug candidates.

Scientific Research Applications

Synthesis and Biological Evaluation

Coumarin derivatives containing various functional groups have been synthesized and evaluated for their biological properties. For instance, the synthesis of coumarin derivatives involving thiazolidin-4-one rings has been reported, where the key intermediates were prepared via reactions involving salicylaldehyde and diethyl malonate, followed by a series of reactions leading to the final compounds. These compounds were then tested for their antibacterial activity against a range of bacteria and fungi, showcasing the potential of coumarin-based compounds in antimicrobial applications (Ramaganesh et al., 2010).

Anticancer and Cytotoxic Activities

Another area of research involves the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, which were evaluated against human breast cancer cell lines. Some of these compounds showed promising anti-proliferative activities, indicating the potential of such chemical structures in cancer therapy (Parveen et al., 2017).

Antibacterial Evaluation

Novel benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activities. Some compounds exhibited significant effects against both Gram-negative and Gram-positive bacteria, highlighting the versatility of chromene-based compounds in developing new antibacterial agents (Pouramiri et al., 2017).

Chemosensor Applications

Coumarin derivatives have also been explored as chemosensors for detecting ions like Cu2+ and H2PO4−. A particular study synthesized a coumarin-based chemosensor demonstrating an "on-off-on" fluorescence response towards these ions, suggesting applications in environmental monitoring and biochemistry (Meng et al., 2018).

Future Directions

Given the interesting structure of this compound and the known activities of similar compounds, it could be a promising candidate for further study. Potential areas of research could include the synthesis of analogs, investigation of the mechanism of action, and testing for various biological activities .

properties

IUPAC Name |

1-[2-oxo-2-[(4-oxo-3-phenylchromen-2-yl)amino]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c24-22(29)16-10-12-26(13-11-16)14-19(27)25-23-20(15-6-2-1-3-7-15)21(28)17-8-4-5-9-18(17)30-23/h1-9,16H,10-14H2,(H2,24,29)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKURRWBAMLMMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-oxo-2-((4-oxo-3-phenyl-4H-chromen-2-yl)amino)ethyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl 2-[[6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carbonyl]amino]acetate](/img/structure/B2554031.png)

![Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate](/img/structure/B2554035.png)

![3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide](/img/structure/B2554039.png)

![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)

![2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine](/img/structure/B2554046.png)

![N-ethyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2554047.png)

![N-(1-cyano-2-methoxyethyl)-4-[(1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2554054.png)